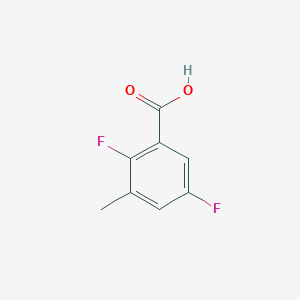

2,5-Difluoro-3-methylbenzoic acid

Vue d'ensemble

Description

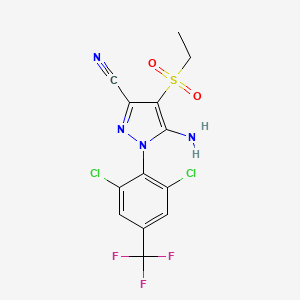

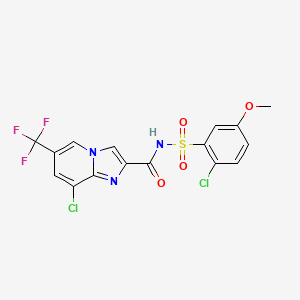

2,5-Difluoro-3-methylbenzoic acid is a chemical compound that belongs to the class of halogenated benzoic acids. It is characterized by the presence of two fluorine atoms and one methyl group attached to a benzoic acid core. This compound is not directly discussed in the provided papers, but its structure and properties can be inferred from similar compounds that have been synthesized and analyzed in the research.

Synthesis Analysis

The synthesis of halogenated benzoic acids often involves multi-step chemical processes. For instance, the synthesis of 4,4'-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid involves bromination, methylation, Suzuki coupling, and hydrolysis starting from commercial fluorene . Similarly, 4-chloro-2,3,5-trifluorobenzoic acid is synthesized from methyl 2,3,4,5-tetrafluorobenzoate through a three-step process . These methods provide insights into the potential synthetic routes that could be applied to 2,5-Difluoro-3-methylbenzoic acid, involving halogenation, methylation, and functional group transformations.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is typically confirmed using spectroscopic techniques such as FTIR, NMR, MS, and elemental analysis . These methods allow for the determination of the positions of the halogen and methyl substituents on the benzoic acid ring, which is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Halogenated benzoic acids can participate in various chemical reactions, including those that lead to the formation of supramolecular assemblies. For example, 3,5-dihydroxybenzoic acid and its bromo derivative have been shown to form molecular adducts with N-donor compounds through hydrogen bonding interactions . This suggests that 2,5-Difluoro-3-methylbenzoic acid could also engage in similar types of chemical reactions, potentially leading to the formation of novel supramolecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids are influenced by the nature and position of the substituents on the aromatic ring. For instance, the presence of fluorine atoms can significantly affect the acidity, reactivity, and overall stability of the molecule. The continuous flow synthesis of 2,4,5-trifluorobenzoic acid demonstrates the importance of reaction parameters in achieving high yields and purity of the final product . These insights can be extrapolated to predict the properties of 2,5-Difluoro-3-methylbenzoic acid, which would likely exhibit unique characteristics due to its distinct substitution pattern.

Applications De Recherche Scientifique

Ionization and Thermodynamics : Research by Strong, Brummel, and Lindower (1987) investigated the ionization of 2,5-Difluoro-3-methylbenzoic acid, along with other difluorobenzoic acids, in water. This study provided insights into the enthalpy, entropy, and heat capacity changes associated with the ionization of these acids. This research is crucial for understanding the thermodynamics of such compounds in aqueous solutions (Strong, Brummel, & Lindower, 1987).

Coordination Polymers and Solvent-Dependent Complexes : Pedireddi and Varughese (2004) conducted a study on the synthesis and structure of cobalt complexes involving 3,5-dinitro-4-methylbenzoic acid. This research contributes to understanding the self-assembly of coordination polymers and the solvent-dependent formation of these complexes, which has applications in materials science and chemistry (Pedireddi & Varughese, 2004).

Continuous Flow Synthesis : Deng et al. (2015) reported on a continuous microflow process for the synthesis of 2,4,5-trifluorobenzoic acid, highlighting the efficiency of this method for producing valuable synthetic intermediates used in pharmaceuticals and material science. This research demonstrates the potential of microflow systems in the synthesis of complex organic compounds (Deng et al., 2015).

Analytical Techniques in Biochemistry : Papac, Wong, and Jones (1996) explored the use of matrices in mass spectrometry for the analysis of oligosaccharides and glycopeptides, with a focus on improving sensitivity and detection limits. This research is significant for analytical biochemistry, particularly in the analysis of complex biological molecules (Papac, Wong, & Jones, 1996).

Photocatalytic Degradation in Environmental Science : Wang, Hsieh, Wu, and Chang (2000) studied the photocatalytic degradation of o-methylbenzoic acid using titanium dioxide and UV light. This research has implications for environmental science, particularly in the area of pollution control and wastewater treatment (Wang, Hsieh, Wu, & Chang, 2000).

Safety and Hazards

The safety data sheet for 2,5-Difluoro-3-methylbenzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

Benzylic compounds, in general, are known to undergo reactions at the benzylic position . The compound’s fluorine atoms and carboxylic acid group may also interact with various biological targets, influencing its overall activity.

Mode of Action

Benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . The presence of fluorine atoms and a carboxylic acid group in the compound may also influence its interactions with biological targets.

Biochemical Pathways

Reactions at the benzylic position can influence various biochemical pathways, depending on the nature of the reaction and the specific targets involved .

Propriétés

IUPAC Name |

2,5-difluoro-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATNBLNHYHHRQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661258 | |

| Record name | 2,5-Difluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1003710-01-7 | |

| Record name | 2,5-Difluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.